molecular formula C7H10INO3 B13806253 Methyl-(2Z)3-iodo-2N-acetyl crotanoate

Methyl-(2Z)3-iodo-2N-acetyl crotanoate

Cat. No.: B13806253
M. Wt: 283.06 g/mol
InChI Key: KRFJBCWWXKPQGL-XQRVVYSFSA-N
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Description

Methyl-(2Z)3-iodo-2N-acetyl crotanoate is a synthetic organic compound characterized by its unique structural features, including a crotonate backbone, an iodine substituent at the third carbon, and an N-acetyl group at the second position. The (2Z) stereochemistry indicates a cis configuration of substituents around the double bond, which influences its reactivity and physical properties.

Properties

Molecular Formula

C7H10INO3

Molecular Weight

283.06 g/mol

IUPAC Name

methyl (Z)-2-acetamido-3-iodobut-2-enoate

InChI

InChI=1S/C7H10INO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)/b6-4-

InChI Key

KRFJBCWWXKPQGL-XQRVVYSFSA-N

Isomeric SMILES

C/C(=C(\C(=O)OC)/NC(=O)C)/I

Canonical SMILES

CC(=C(C(=O)OC)NC(=O)C)I

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of Crotonate Backbone

A key step is the formation of the crotonate moiety with the (2Z) configuration. Literature reports the use of lipase-catalyzed enantioselective hydrolysis and chemical epoxidation routes to achieve stereoselectivity in related 3-substituted butanoate derivatives. For example, the reaction of (±)-trans-(2,3)-epoxy butanoate derived from methyl crotonate with nucleophiles in the presence of Lewis acids has been employed to obtain 2-hydroxy-3-substituted butanoates, which are then acetylated to corresponding acetates (±)-36a,b,c. Subsequent enzymatic hydrolysis using lipases in phosphate buffer or water-saturated isopropyl ether yielded enantiomerically pure intermediates with >99% enantiomeric excess (ee) (Table 1).

Entry Substrate Lipase Used Yield (%) Enantiomeric Excess (%)
6 (±)-36a Lipase X 68 >99

This enzymatic approach allows for the preparation of chiral intermediates crucial for the stereoselective synthesis of methyl-(2Z)3-iodo-2N-acetyl crotanoate.

N-Acetylation of the Amino Group

The N-acetylation step involves reacting the amino group with acetylating agents such as acetic anhydride or acetyl chloride under mild basic conditions. This step is crucial for stabilizing the amino functionality and enhancing the compound’s biological properties. Literature indicates that acetylation is often performed after the introduction of the halogen substituent to prevent side reactions.

Esterification to Methyl Ester

The final esterification to form the methyl ester is commonly achieved by treatment with diazomethane (CH2N2) or by acidic methanolysis. This step converts carboxylic acid intermediates into methyl esters, completing the synthesis of this compound with high purity and yield.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Epoxidation and nucleophilic ring opening Lewis acid, chloride ion, benzyl alcohol, p-methoxyphenol 27-46 Produces 2,3-anti-2-hydroxy-3-substituted butanoates
2 Acetylation Acetic anhydride or acetyl chloride, base >90 Protects amino group
3 Enzymatic hydrolysis Lipase in phosphate buffer or isopropyl ether 68 Enantioselective, >99% ee
4 Halogenation (Iodination) Tetraalkylammonium iodide, MeCN, room temp 93-100 High conversion with chromatographic purification
5 Esterification Diazomethane or acidic methanol >90 Methyl ester formation

In-Depth Research Findings

  • Enzymatic Hydrolysis : Screening of various lipases revealed that certain commercially available enzymes provide excellent enantioselectivity and yield for the hydrolysis of acetylated intermediates, critical for obtaining pure stereoisomers.

  • Halogenation Efficiency : The use of tetraalkylammonium iodide salts in acetonitrile under mild conditions allows for efficient substitution of mesylate intermediates, with the reaction monitored by TLC and HPLC to ensure completeness and purity.

  • Reaction Optimization : Temperature control (0-30 °C) and stoichiometric ratios of reagents are essential to minimize side reactions and maximize yield, especially during the iodination and acetylation steps.

  • Purification Techniques : Chromatographic methods, including the use of brominated cross-linked polystyrene columns and gradient elution with water/acetonitrile mixtures, are effective for isolating pure iodinated crotonate esters.

Chemical Reactions Analysis

Types of Reactions

Methyl-(2Z)3-iodo-2N-acetyl crotanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles like halides, cyanides, or thiols using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone, potassium cyanide in water or ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, nitriles, thiols.

Scientific Research Applications

Methyl-(2Z)3-iodo-2N-acetyl crotanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-(2Z)3-iodo-2N-acetyl crotanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodine atom, making it reactive towards nucleophiles. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity. The methyl ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

a. Methyl-β-cyclodextrin

Methyl-β-cyclodextrin () shares a methyl ester functional group but differs significantly in structure and application. While Methyl-(2Z)3-iodo-2N-acetyl crotanoate is a small molecule with iodinated and acetylated substituents, methyl-β-cyclodextrin is a cyclic oligosaccharide derivative. Key differences include:

  • Biological Activity: Methyl-β-cyclodextrin induces G1 growth arrest in macrophages by inhibiting cyclin A expression . In contrast, this compound’s bioactivity remains uncharacterized in the provided evidence.
  • Functional Groups: The iodine atom in the crotanoate derivative may confer distinct electrophilic reactivity (e.g., in nucleophilic substitutions) compared to the hydroxyl-rich cyclodextrin.

b. Substituent Effects in Halogenated Compounds

discusses substituent effects on NMR chemical shifts in nitromethane derivatives. For example:

  • Methyl-α-Substituent Effects: A methyl group at the α-position in dimethyl ether (compound 4) induces a shielding effect on the ¹⁷O tensor due to electron-donating inductive effects . In contrast, iodine in this compound is electron-withdrawing, which would likely cause a deshielding effect on adjacent nuclei (e.g., ¹H or ¹³C NMR signals).
  • Inductive vs. Hyperconjugative Effects: The N-acetyl group in the crotanoate derivative may exhibit hyperconjugation, altering electron density distribution compared to simpler methyl-substituted ethers .

c. Odorous Volatile Organic Compounds

lists compounds like dimethyl trisulfide (DMTS) and 3-methyl-butanal, which are structurally unrelated but highlight the importance of functional groups in determining physical properties (e.g., volatility, odor). This compound’s iodine and acetyl groups would reduce volatility compared to these smaller, sulfur- or oxygen-containing molecules.

Key Data and Trends

Property This compound Methyl-β-cyclodextrin Dimethyl Ether (Compound 4)
Functional Groups Iodo, N-acetyl, ester Methylated cyclodextrin Methyl ether
NMR Shielding/Deshielding Predicted deshielding (iodine effect) Not reported Shielding (methyl effect)
Biological Role Unknown Growth arrest N/A

Q & A

Q. What are the optimal conditions for synthesizing Methyl-(2Z)3-iodo-2N-acetyl crotanoate, and how can stereochemical purity be ensured?

Synthesis requires precise control of reaction parameters:

  • Iodination : Use electrophilic iodination agents (e.g., N-iodosuccinimide) under anhydrous conditions to minimize side reactions.
  • Stereochemical control : Employ Z-configuration stabilization via bulky acetyl groups at the 2N position, as seen in similar crotonate derivatives .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization in ethanol achieves >95% purity. Monitor progress with TLC (hexane:EtOAc 9:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions and Z/E isomerism. Key signals: δ 5.8–6.2 ppm (vinyl protons), δ 2.0–2.3 ppm (acetyl methyl groups) .
  • IR : Confirm acetyl C=O stretch (~1740 cm⁻¹) and C-I bond (~500 cm⁻¹).
  • GC/MS : Use electron ionization (EI) to fragment the molecule, with diagnostic peaks at m/z 171 (acetyl loss) and 127 (iodine-containing fragment) .

Q. How can researchers validate the compound’s stability under experimental storage conditions?

  • Accelerated stability studies : Store aliquots at 4°C, -20°C, and room temperature for 1–4 weeks. Analyze degradation via HPLC (C18 column, acetonitrile:water mobile phase) .
  • Light sensitivity : Amber vials prevent photo-deiodination, a common issue in iodinated alkenes .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Steric hindrance : The 2N-acetyl group directs electrophiles to the β-position of the crotonate backbone.
  • Electronic effects : The iodo substituent activates the double bond for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/water (3:1) at 80°C .
  • Competing pathways : Monitor for β-hydride elimination byproducts via ¹H NMR .

Q. What computational methods best predict the compound’s interaction with biological targets?

  • Docking simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to enzymes like acetyltransferases. Validate with experimental IC₅₀ values .
  • MD simulations : Analyze conformational stability of the Z-isomer in aqueous environments (GROMACS, TIP3P water model) .

Q. How should researchers address contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays (e.g., antimicrobial disk diffusion) across multiple cell lines with positive/negative controls .
  • Metabolite profiling : Use LC-MS to identify degradation products that may skew activity results .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate significant effects (p < 0.01) .

Q. What strategies mitigate toxicity risks in in vivo studies?

  • Acute toxicity screening : Perform OECD Guideline 423 tests in rodents, focusing on neurobehavioral endpoints (e.g., motor function, seizures) .
  • Metabolomics : Track iodine release via urinary iodide quantification (ion chromatography) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Temp.0–4°C (iodination step)
CatalystPd(PPh₃)₄ (cross-coupling)
Purification SolventHexane:EtOAc (8:2 to 6:4)

Q. Table 2. Analytical Benchmarks

TechniqueCritical Data PointSignificance
¹H NMRδ 6.1 ppm (vinyl H, J = 10.5 Hz)Confirms Z-configuration
GC/MSm/z 297 (molecular ion)Validates molecular weight

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